1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
CAS No.: 1316218-38-8
Cat. No.: VC2945006
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316218-38-8 |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-(azepan-4-yl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H16N4O/c11-10(15)8-6-13-14(7-8)9-2-1-4-12-5-3-9/h6-7,9,12H,1-5H2,(H2,11,15) |
| Standard InChI Key | KXNOBYOOZFNSGS-UHFFFAOYSA-N |
| SMILES | C1CC(CCNC1)N2C=C(C=N2)C(=O)N |
| Canonical SMILES | C1CC(CCNC1)N2C=C(C=N2)C(=O)N |
Introduction
Chemical Structure and Properties
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide consists of an azepane ring (a seven-membered saturated heterocycle containing a nitrogen atom) linked at its 4-position to a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms), which carries a carboxamide group at its 4-position. The compound belongs to the broader family of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and favorable drug-like properties.
Structural Features
The chemical structure of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide can be inferred from its closely related analogs. The compound contains several key structural components:
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An azepane ring (seven-membered cyclic amine)
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A pyrazole ring (five-membered heterocycle with two nitrogen atoms)
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A carboxamide group (-CONH₂) at position 4 of the pyrazole
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A connection between the pyrazole N1 and the azepane C4
This structural arrangement creates a molecule with multiple hydrogen bond donors and acceptors, contributing to its potential biological activities and interactions with target proteins.
Physicochemical Properties
Based on structurally similar compounds, the following physicochemical properties can be predicted for 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₄O | Based on structure analysis |
| Molecular Weight | ~208.27 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white solid | Common for similar compounds |
| Solubility | Likely soluble in polar organic solvents | Based on functional groups present |
| Log P | Approximately 0.5-1.5 | Estimated based on similar structures |
The compound would likely have multiple hydrogen bond donors and acceptors, making it potentially soluble in polar solvents and capable of interactions with biological targets.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide would typically involve similar approaches to those used for related compounds. Based on established methodologies for similar structures, several synthetic routes can be proposed.
Condensation and Coupling Reactions
The preparation likely involves a series of reactions including:
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Formation of the pyrazole ring with appropriate substitution patterns
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Introduction of the carboxamide functionality
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Coupling with azepan-4-yl derivatives
Synthesis typically begins with suitable precursors for the pyrazole moiety. For compounds with similar structures, reactions between azepan-4-ylamine and pyrazole carboxylic acid derivatives in the presence of coupling agents are commonly employed to form the amide bond. The synthesis method would likely involve precise control of reaction conditions to ensure selectivity and yield.
Alternative Synthetic Routes
Alternative approaches may include:
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Starting from commercially available pyrazole derivatives and introducing the carboxamide group
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Direct amidation of pyrazole-4-carboxylic acid with ammonia or ammonium salts
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Use of protecting groups to control selectivity during synthesis
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Microwave-assisted synthesis to improve reaction efficiency
Biological Activities
Antimicrobial Properties
Based on research with similar pyrazole derivatives, 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide may possess antimicrobial activity. Preliminary studies on related compounds have shown promising results against various bacterial and fungal strains. The structural features of the compound suggest potential for interactions with microbial targets through hydrogen bonding and other non-covalent interactions.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively documented in scientific literature. Related compounds have demonstrated inhibitory effects against various cancer cell lines, particularly through mechanisms involving kinase inhibition. Studies on structurally similar pyrazole derivatives have shown inhibition of kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer progression.
Anti-inflammatory Properties
Pyrazole-containing compounds frequently exhibit anti-inflammatory activities through various mechanisms including COX inhibition. The specific anti-inflammatory profile of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide would require detailed investigation, but structural features suggest potential activity in this therapeutic area.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide and related compounds is crucial for optimizing their biological activities. Key structural elements that influence activity include:
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The position of the carboxamide group on the pyrazole ring
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The nature of substituents on the azepane ring
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The stereochemistry at the connection point between the two rings
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Modifications to the carboxamide moiety
Table 1 presents a comparison of biological activities observed in compounds structurally related to 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide:
Chemical Reactivity and Modifications
Common Reactions
Based on its structural features, 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide would likely undergo several characteristic reactions:
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Hydrolysis of the carboxamide group: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
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Nucleophilic substitution reactions: The carboxamide group can be modified by various nucleophiles to introduce additional functionalities.
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N-alkylation or acylation: The secondary amine in the azepane ring can undergo alkylation or acylation reactions to produce derivatives with altered properties.
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Ring modifications: Both the azepane and pyrazole rings can be subjected to various transformations to generate structurally diverse analogs.
Stability Considerations
The stability of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide under different conditions is an important consideration for its synthesis, storage, and application. Factors affecting stability include:
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Sensitivity to oxidation, particularly of the azepane ring
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Hydrolytic stability of the carboxamide group under various pH conditions
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Thermal stability and decomposition pathways
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Photochemical stability and potential for light-induced reactions
Analytical Characterization
Spectroscopic Methods
Characterization of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide would typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
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Pyrazole CH protons (typically around 7.5-8.5 ppm)
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Azepane CH and CH₂ protons (typically in the 1.5-4.0 ppm range)
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Carboxamide NH₂ protons (broad signal around 5.5-7.0 ppm)
¹³C NMR would reveal signals for the carboxamide carbon (around 165-175 ppm), pyrazole carbons, and azepane carbons.
Infrared (IR) Spectroscopy
Expected key IR bands would include:
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N-H stretching (~3300-3500 cm⁻¹)
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C=O stretching of the carboxamide (~1650-1700 cm⁻¹)
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C=N and C=C stretching of the pyrazole ring (~1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of approximately 208 g/mol for the protonated molecule [M+H]⁺, with characteristic fragmentation patterns involving cleavage at the connection between the azepane and pyrazole rings.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be valuable for purity assessment and identification. Typical conditions might include C18 reverse-phase columns with gradient elution using mixtures of water and acetonitrile with 0.1% formic acid.
Applications in Research and Development
Medicinal Chemistry Applications
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide and its derivatives have potential applications in medicinal chemistry as:
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Lead compounds for drug discovery programs targeting various diseases
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Pharmacological tools for studying biological pathways and mechanisms
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Building blocks for the synthesis of more complex bioactive molecules
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Components of focused compound libraries for high-throughput screening
Structure Optimization Strategies
For optimizing the properties of 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide, several strategies can be considered:
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Modification of the carboxamide group to alter hydrogen bonding capabilities
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Introduction of substituents on the azepane ring to modulate lipophilicity and binding affinity
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Exploration of stereochemistry at the connection point between the rings
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Bioisosteric replacement of key structural elements to improve pharmacokinetic properties
Future Research Directions
Future research on 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide may include:
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Comprehensive biological activity profiling against various targets and disease models
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Development of efficient and scalable synthetic routes
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Detailed investigation of structure-activity relationships
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Exploration of potential applications beyond pharmaceuticals, such as in materials science or as catalysts
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